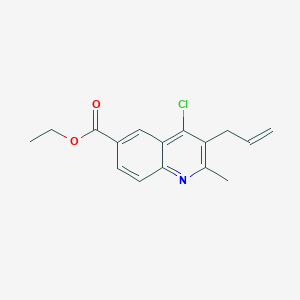![molecular formula C19H16ClNOS B5685391 2-[(2-chlorobenzyl)thio]-N-1-naphthylacetamide](/img/structure/B5685391.png)
2-[(2-chlorobenzyl)thio]-N-1-naphthylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-chlorobenzyl)thio]-N-1-naphthylacetamide, also known as CBN, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of the naphthalene family and has been found to possess a wide range of biological activities.
科学研究应用
2-[(2-chlorobenzyl)thio]-N-1-naphthylacetamide has been found to have a wide range of scientific research applications. One of the primary uses of this compound is in the study of cannabinoid receptors. This compound has been found to bind to both CB1 and CB2 receptors, which are involved in a variety of physiological processes such as pain perception, appetite regulation, and immune function. This compound has also been found to have anti-inflammatory and analgesic properties, making it a potential therapeutic agent for the treatment of pain and inflammation.
作用机制
The mechanism of action of 2-[(2-chlorobenzyl)thio]-N-1-naphthylacetamide is not fully understood, but it is believed to involve the activation of CB1 and CB2 receptors. This compound has been found to act as a partial agonist of CB1 receptors, meaning that it can activate the receptor but not to the same extent as THC, the primary psychoactive component of cannabis. This compound has also been found to act as an antagonist of CB2 receptors, meaning that it can block the receptor from being activated by other compounds.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic properties, making it a potential therapeutic agent for the treatment of pain and inflammation. This compound has also been found to have sedative properties, which may make it useful in the treatment of insomnia and other sleep disorders. Additionally, this compound has been found to have anticonvulsant properties, which may make it useful in the treatment of epilepsy and other seizure disorders.
实验室实验的优点和局限性
One of the advantages of using 2-[(2-chlorobenzyl)thio]-N-1-naphthylacetamide in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, this compound has been found to have a wide range of biological activities, making it a useful tool for studying a variety of physiological processes. However, one of the limitations of using this compound in lab experiments is that it is not as well-studied as other compounds, such as THC and CBD. This means that there is still much to learn about its mechanism of action and potential therapeutic applications.
未来方向
There are many potential future directions for the study of 2-[(2-chlorobenzyl)thio]-N-1-naphthylacetamide. One area of research that is currently being explored is the use of this compound as a potential therapeutic agent for the treatment of pain and inflammation. Additionally, this compound is being studied for its potential use in the treatment of sleep disorders, epilepsy, and other neurological disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成方法
The synthesis of 2-[(2-chlorobenzyl)thio]-N-1-naphthylacetamide involves the reaction of 2-chlorobenzyl chloride with sodium thionyl sulfide to produce 2-chlorobenzylthiol. The resulting compound is then reacted with 1-naphthylacetic acid to form this compound. The synthesis process is relatively simple and can be carried out in a laboratory setting with ease.
属性
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNOS/c20-17-10-4-2-7-15(17)12-23-13-19(22)21-18-11-5-8-14-6-1-3-9-16(14)18/h1-11H,12-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYAXBFPHSZSIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-methyl-2-morpholin-4-yl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole](/img/structure/B5685313.png)


![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methyl-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5685327.png)

![3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one](/img/structure/B5685343.png)
![3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B5685354.png)
![methyl N-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]methioninate](/img/structure/B5685356.png)
![(3aS*,7aR*)-5-methyl-2-[(1-phenylcyclopropyl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5685372.png)
![1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5685378.png)

![ethyl 2-amino-1-(3-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5685397.png)
![3,5-dimethyl-7-(5-phenoxy-2-furoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5685405.png)
![4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}benzenesulfonamide](/img/structure/B5685411.png)
